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molecular formula C11H16N2O2 B8605438 2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Cat. No. B8605438
M. Wt: 208.26 g/mol
InChI Key: NUJRWNTYSUWJNV-UHFFFAOYSA-N
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Patent
US07897595B2

Procedure details

Ag2CO3 (1.63 mmol, 449 mg) was added to a solution of tert-butyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-7-carboxylate (91.0 mg, 0.325 mmol) in DCM (1.5 ml) at room temperature. After 10 min of stirring, MeI (1.63 mmol, 106 μl) was added. After 15 h of stirring, sat. aq. NH4Cl was added and the mixture was extracted with DCM. The organic layer was washed with water, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography to provide 72 mg (72%) of tert-butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate. 1H-NMR (CDCl3) δ 6.02 (1H), 3.85 (3H), 3.76 (3H), 3.55 (2H), 3.48 (2H), 2.98 (2H), 2.81 (2H), 1.45 (9H) ppm. tert-Butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate (72 mg, 0.23 mmol) was dissolved in HCl (2 N in Et2O, 3 ml) and stirred for 16 h at room temperature. The hydrochloric salt of 2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine was obtained in quantitative yield. 1H-NMR (CDCl3) δ 9.98 (br s, 2H), 6.32 (s, 1H), 3.73 (s, 3H), 3.65 (s, 3H), 3.25 (m, 2H), 2.88 (m, 2H), 2.86 (m, 2H), 2.78 (m, 2H) ppm.
Name
tert-Butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([O:21][CH3:22])[C:6]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8][C:7]=2[N:20]=1>Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([O:21][CH3:22])[C:6]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[N:20]=1

Inputs

Step One
Name
tert-Butyl 2,4-dimethoxy-5,6,8,9-tetrahydro-7H-pyrido[2,3-d]azepine-7-carboxylate
Quantity
72 mg
Type
reactant
Smiles
COC=1C=C(C2=C(CCN(CC2)C(=O)OC(C)(C)C)N1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C2=C(CCNCC2)N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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